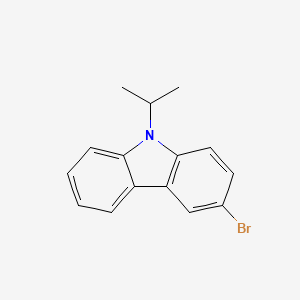

3-Bromo-9-isopropyl-9H-carbazole

Description

Properties

IUPAC Name |

3-bromo-9-propan-2-ylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c1-10(2)17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYJPCCULQKRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 9-Isopropyl-9H-carbazole

The N-alkylation of carbazole with isopropyl bromide proceeds via nucleophilic substitution under basic conditions. A representative protocol involves:

-

Reactants : Carbazole (1.0 equiv), isopropyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).

-

Solvent : DMF or dimethyl sulfoxide (DMSO).

The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield 9-isopropyl-9H-carbazole as a white solid (typical yield: 75–85%).

Bromination at the 3-Position

Bromination of 9-isopropyl-9H-carbazole employs NBS in DMF at 0°C to room temperature:

-

Reactants : 9-Isopropyl-9H-carbazole (1.0 equiv), NBS (1.05 equiv).

-

Solvent : DMF or acetonitrile.

-

Conditions : 0°C to RT, 2–12 hours.

The crude product is precipitated in water, filtered, and recrystallized from ethanol to afford 3-bromo-9-isopropyl-9H-carbazole (yield: 68–86%).

Table 1: Optimization of Bromination Conditions

Synthesis of 3-Bromo-9H-carbazole

Carbazole is brominated using NBS in DMF (0°C, 12 h), yielding 3-bromo-9H-carbazole (53–86%). The product is isolated via filtration and washed with n-pentane to remove succinimide byproducts.

Challenges in N-Alkylation of 3-Bromo-9H-carbazole

The electron-withdrawing bromine at C-3 reduces the nucleophilicity of the carbazole NH, necessitating harsher alkylation conditions:

-

Reactants : 3-Bromo-9H-carbazole (1.0 equiv), isopropyl bromide (3.0 equiv), NaH (2.5 equiv).

-

Solvent : Tetrahydrofuran (THF).

This method yields 3-bromo-9-isopropyl-9H-carbazole in 40–55%, with significant byproduct formation.

Mechanistic Insights into Regioselective Bromination

Bromination of 9-isopropyl-9H-carbazole occurs preferentially at the 3-position due to:

-

Electronic Effects : The isopropyl group donates electron density via induction, activating the carbazole ring for electrophilic attack.

-

Steric Effects : The 3-position is less hindered compared to the 1-, 2-, or 4-positions, favoring monosubstitution.

Figure 1 : Proposed electrophilic substitution mechanism for bromination at C-3.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Route

| Route | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| 1 | High-yield alkylation; mild bromination | Requires pure 9-isopropyl intermediate | 65–75 |

| 2 | Direct bromination | Low N-alkylation efficiency | 25–40 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-9-isopropyl-9H-carbazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The carbazole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form de-brominated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Various substituted carbazoles depending on the nucleophile used.

Oxidation Products: Oxidized carbazole derivatives.

Reduction Products: De-brominated carbazole or partially reduced intermediates.

Scientific Research Applications

Scientific Research Applications

1. Organic Electronics

3-Bromo-9-isopropyl-9H-carbazole plays a significant role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties. It serves as a building block for synthesizing dopant or host materials in OLEDs, which are known for their efficiency and performance in display technologies .

- Performance Metrics : For instance, devices utilizing this compound as a host material have shown high triplet energy levels (~2.76 eV), making them suitable for blue phosphorescent OLEDs. Such devices have achieved maximum current efficiencies up to 61.5 lm/W and external quantum efficiencies (EQE) of around 31.8% .

2. Medicinal Chemistry

In medicinal chemistry, derivatives of carbazole, including 3-bromo-9-isopropyl-9H-carbazole, are being investigated for their biological activities. Research indicates potential applications in treating various conditions due to their anticancer, antimicrobial, and anti-inflammatory properties .

- Case Studies : For example, studies have explored the use of carbazole derivatives as antagonists for neuropeptide Y5 receptors, which are implicated in appetite regulation and obesity treatment .

3. Materials Science

The compound is also recognized for its utility in materials science as a precursor for synthesizing more complex organic molecules and catalysts. Its reactivity allows for further functionalization, enabling the development of new materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 3-Bromo-9-isopropyl-9H-carbazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and isopropyl group can influence its binding affinity and specificity.

In materials science, the electronic properties of 3-Bromo-9-isopropyl-9H-carbazole are crucial. The presence of the bromine atom can affect the electron distribution in the molecule, enhancing its performance in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The N-substituent significantly impacts the carbazole core’s planarity and intermolecular interactions.

*The isopropyl group, being aliphatic and non-planar, likely introduces greater conformational flexibility compared to rigid aromatic substituents. This flexibility may reduce crystallinity but improve solubility in organic solvents.

Reactivity in Cross-Coupling Reactions

The bromine at position 3 enables functionalization via cross-coupling. However, reaction efficacy depends on substituent steric effects.

Crystallographic and Electronic Properties

Crystal packing and electronic behavior vary with substituents:

- Aromatic substituents (e.g., benzyl, naphthyl) promote π-π stacking, critical for charge transport in organic semiconductors .

- Aliphatic substituents (e.g., isopropyl) disrupt stacking but enhance solubility, favoring solution-processable materials .

- Bromine position : The 3-bromo substitution directs reactivity to the carbazole’s electron-rich positions, enabling regioselective functionalization .

Key Research Findings

Synthetic Challenges : Cross-coupling reactions with brominated carbazoles often require optimized conditions. For example, 6-bromo-1,4-dimethyl-9H-carbazole failed to react under standard Suzuki conditions, necessitating prolonged heating and excess boronic acids .

Crystal Engineering : Aromatic N-substituents (e.g., 4-fluorobenzyl) induce near-perpendicular dihedral angles (~88–91°), balancing planarity and steric effects for stable crystal lattices .

Pharmaceutical Potential: N-alkyl carbazoles exhibit bioactivity, including antitumor and antimicrobial properties. The isopropyl group’s hydrophobicity could enhance membrane permeability in drug candidates .

Biological Activity

3-Bromo-9-isopropyl-9H-carbazole is an aromatic heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure:

3-Bromo-9-isopropyl-9H-carbazole has a unique structure characterized by a bromine atom and an isopropyl group attached to the carbazole moiety. This configuration influences its reactivity and biological interactions.

Synthesis:

The synthesis typically involves the bromination of 9-isopropyl-9H-carbazole using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). The general reaction can be represented as follows:

Biological Activities

3-Bromo-9-isopropyl-9H-carbazole exhibits several biological activities, including:

1. Anticancer Activity:

Research indicates that carbazole derivatives possess anticancer properties. 3-Bromo-9-isopropyl-9H-carbazole has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties:

This compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects:

Studies have shown that carbazole derivatives can exhibit anti-inflammatory properties. 3-Bromo-9-isopropyl-9H-carbazole may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The biological activity of 3-Bromo-9-isopropyl-9H-carbazole is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction: It could bind to receptors that regulate cell growth and inflammation, altering signaling pathways.

The presence of the bromine atom enhances the compound's reactivity, allowing for further functionalization and increased binding affinity to target sites.

Anticancer Studies

A study evaluating the anticancer effects of various carbazole derivatives found that 3-Bromo-9-isopropyl-9H-carbazole significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in these cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-9-isopropyl-9H-carbazole | MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of 3-Bromo-9-isopropyl-9H-carbazole against common bacterial strains such as E. coli and S. aureus. The results indicated a notable zone of inhibition, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 21 |

Q & A

Q. What are optimized synthetic routes for 3-Bromo-9-isopropyl-9H-carbazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves N-alkylation of 3-bromo-9H-carbazole with an isopropyl halide. Key parameters include:

- Catalyst selection : Tetrabutylammonium bromide (TBAB) is widely used as a phase-transfer catalyst to enhance alkylation efficiency in biphasic systems (e.g., toluene/water) .

- Temperature and solvent : Reactions at 45–60°C in toluene or DMF yield >85% product. Prolonged stirring (12–24 hrs) ensures complete substitution .

- Purification : Recrystallization from ethanol or chromatography (hexane:toluene = 4:1) removes unreacted starting materials .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in 3-Bromo-9-isopropyl-9H-carbazole derivatives?

Methodological Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and planarity. For example, carbazole rings typically exhibit planarity with RMS deviations <0.03 Å, while isopropyl groups introduce torsional angles of ~88° relative to the aromatic core .

- NMR analysis : H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, isopropyl CH at δ 1.2–1.5 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 302.3 for CHBrN) .

Q. What safety protocols are critical when handling 3-Bromo-9-isopropyl-9H-carbazole in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation of dust via fume hoods .

- Spill management : Collect spills with non-sparking tools, neutralize with inert adsorbents (e.g., sand), and dispose as halogenated waste .

- Storage : Store in sealed containers under inert gas (N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic structure of 3-Bromo-9-isopropyl-9H-carbazole influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine as a leaving group : The C–Br bond (1.90–1.92 Å) facilitates Suzuki-Miyaura couplings. DFT calculations (e.g., Gaussian 09) predict activation barriers for Pd-catalyzed reactions .

- Steric effects : The isopropyl group hinders ortho-substitution, directing reactivity to the para position. Competitive inhibition studies (e.g., with aryl boronic acids) quantify steric parameters .

Q. Data Insight :

Q. What crystallographic software tools (e.g., SHELX, ORTEP) are essential for analyzing 3-Bromo-9-isopropyl-9H-carbazole derivatives, and how do they address twinning or disorder?

Methodological Answer:

- SHELXL : Refines anisotropic displacement parameters and resolves disorder via PART instructions. For example, disordered isopropyl groups are modeled with split occupancies .

- ORTEP-3 : Visualizes thermal ellipsoids to identify static/dynamic disorder. High-resolution data (e.g., <0.8 Å) minimizes artifacts .

- WinGX suite : Integrates SHELX and PLATON for validation (e.g., R < 5% ensures data quality) .

Case Study :

A derivative with twinning (Pseudo-Merohedral) was resolved using TWIN/BASF commands in SHELXL, reducing R1 from 0.12 to 0.04 .

Q. How do substituent effects (e.g., Br vs. Cl, isopropyl vs. benzyl) modulate the photophysical properties of carbazole derivatives?

Methodological Answer:

- UV-Vis spectroscopy : Bromine red-shifts absorption (λ ~320 nm) due to heavy-atom effects. Compare with chloro derivatives (λ ~305 nm) .

- Fluorescence quenching : Isopropyl groups reduce aggregation-caused quenching (ACQ) versus benzyl groups, as shown by quantum yield measurements (Φ = 0.45 vs. 0.28) .

- DFT/TDDFT : Gaussian simulations correlate HOMO-LUMO gaps (ΔE = 3.2 eV) with experimental bandgaps .

Q. What strategies reconcile contradictions in reported reaction yields or byproduct formation during carbazole alkylation?

Methodological Answer:

- Byproduct analysis : GC-MS identifies competing O-alkylation or dimerization. For example, trace water in DMF generates 3-bromo-9H-carbazole oxide .

- Design of Experiments (DoE) : Response surface methodology (e.g., Minitab) optimizes variables (e.g., [KOH], reaction time) to maximize yield .

- In situ monitoring : ReactIR tracks intermediate formation (e.g., carbazole anion at 1580 cm) to abort reactions before side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.